molecular formula C24H19NO7S B2367132 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114853-27-8

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2367132
CAS No.: 1114853-27-8
M. Wt: 465.48
InChI Key: HRLBSXSESLDLRT-UHFFFAOYSA-N
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Description

This compound features a 1,4-benzothiazin core modified with a 1,3-benzodioxol-5-yl substituent at position 4 and a 3,4-dimethoxyphenyl methanone group at position 2. The benzodioxol and dimethoxyphenyl groups are pharmacophoric motifs often associated with CNS activity and metabolic stability, respectively .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-29-18-9-7-15(11-20(18)30-2)24(26)23-13-25(16-8-10-19-21(12-16)32-14-31-19)17-5-3-4-6-22(17)33(23,27)28/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBSXSESLDLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule notable for its potential biological activities. Its unique structural features—comprising a benzodioxole moiety and a benzothiazine core—suggest diverse pharmacological applications. This article reviews the biological activity of this compound based on existing research findings.

Structural Characteristics

The molecular formula of the compound is C24H19NO7SC_{24}H_{19}NO_{7}S with a molecular weight of approximately 465.5 g/mol. The structural arrangement allows for significant chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC24H19NO7SC_{24}H_{19}NO_{7}S
Molecular Weight465.5 g/mol
CAS Number1114853-27-8

Biological Activities

Preliminary studies indicate that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities:

  • Anticancer Properties : Research has shown that benzothiazine derivatives possess anticancer properties by inducing apoptosis in tumor cells. For instance, similar compounds have demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines through mechanisms involving DNA damage and apoptosis pathways .
  • Bioreductive Activity : The compound's structure suggests potential as a bioreductive agent targeting hypoxic tumor environments. This characteristic is crucial for developing selective anticancer therapies that minimize damage to normal tissues while effectively targeting cancer cells .
  • Enzyme Inhibition : The presence of functional groups in the compound may facilitate interactions with specific enzymes involved in cancer progression and metastasis. Ongoing studies are investigating its role as an inhibitor of hypoxia-inducible factor (HIF), which is pivotal in tumor growth under low oxygen conditions .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar benzothiazine compounds on A549 and WM115 cell lines using the WST-1 assay. The results indicated significant cell death at concentrations above 10 µM, with apoptosis confirmed through caspase 3/7 assays .

Case Study 2: In Vivo Antitumor Effects

In vivo studies involving related compounds demonstrated significant tumor growth inhibition in xenograft models when administered at doses ranging from 5 to 30 mg/kg body weight. No adverse effects were noted on overall health parameters of the subjects, indicating a favorable safety profile .

The proposed mechanism of action for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves:

  • Induction of oxidative stress leading to apoptosis.
  • Targeting hypoxic tumor microenvironments to enhance selectivity for cancer cells.
  • Inhibition of key enzymes involved in cellular proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and biological relevance.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone ()

  • Core Structure : Benzothiazole (vs. benzothiazin in the target compound).
  • Substituents :
    • Chlorophenyl groups at positions 4 and 5 (vs. dimethoxyphenyl and benzodioxol).
    • Methoxy linker connecting benzothiazole to the aromatic ring.
  • Synthesis : Achieved via nucleophilic substitution using THF and K₂CO₃, yielding an 83% product with a melting point of 448 K .
  • Structural Features :
    • Dihedral angles between benzothiazole and chlorophenyl rings (70.65° and 66.20°) influence molecular packing and hydrogen bonding (C–H···N/O/π interactions) .
  • Bioactivity : Benzothiazole derivatives exhibit antimicrobial, antitumor, and antifungal activities .
Parameter Target Compound Benzothiazole Derivative ()
Core Structure 1,4-Benzothiazin (sulfone) Benzothiazole
Key Substituents Benzodioxol, dimethoxyphenyl Chlorophenyl, methoxy linker
Synthesis Yield Not reported 83%
Melting Point Not reported 448 K
Bioactivity Hypothesized CNS/metabolic stability Antimicrobial, antitumor

Triazole Derivatives ()

  • Core Structure: 1,2,4-Triazole (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone).
  • Substituents: Sulfonylphenyl, halogenated phenyl, and ethanone groups.
  • Synthesis : Multi-step reactions involving sodium ethoxide and α-halogenated ketones .
  • Comparison :
    • Sulfonyl groups enhance solubility and binding affinity (similar to the target’s sulfone moiety).
    • Halogenated phenyl groups (e.g., difluorophenyl) may improve metabolic resistance compared to dimethoxyphenyl .

Piperazine- and Indole-Based Methanones ()

  • Examples: 312945-65-6: Indole core with dimethoxyphenyl ethyl and methoxy groups. 461014-60-8: Thiadiazole with fluorophenoxy and nitrobenzamide.
  • Comparison :
    • Piperazine/indole cores offer conformational flexibility vs. the rigid benzothiazin ring.
    • Nitro and fluoro substituents introduce distinct electronic effects compared to benzodioxol .

Key Research Findings

  • Structural Flexibility: The target compound’s benzothiazin sulfone ring likely adopts a puckered conformation, as described by Cremer-Pople coordinates for nonplanar rings .
  • Synthetic Challenges : The benzodioxol group may require protective strategies during synthesis, similar to methods for benzothiazole derivatives .
  • Bioactivity Predictions : The dimethoxyphenyl group could enhance blood-brain barrier penetration relative to chlorophenyl analogs, suggesting CNS-targeted applications .

Preparation Methods

Starting Materials and Initial Steps

The synthesis typically begins with sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) due to its commercial availability and sulfone functionality. Key steps include:

  • Alkylation : Reaction with methyl chloroacetate under basic conditions (KOH, reflux) yields methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.
  • Ring Expansion : Base-catalyzed (e.g., triethylamine) ring expansion in tetrahydrofuran (THF) at 45°C converts the benzisothiazole to a 1,4-benzothiazine scaffold.

Functionalization of the Benzothiazine Core

  • Introduction of Benzodioxol-5-yl Group :

    • Nucleophilic substitution at position 4 using 1,3-benzodioxol-5-yl magnesium bromide under Grignard conditions.
    • Alternative: Pd-catalyzed Suzuki-Miyaura coupling with 5-bromo-1,3-benzodioxole (yield: 68–72%).
  • Methanone Formation :

    • Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃.
    • Conditions : 0°C to room temperature, 12–18 hours (yield: 65–70%).

Microwave-Assisted Synthesis

Accelerated Hydrazinolysis and Coupling

Microwave irradiation significantly reduces reaction times:

  • Hydrazinolysis : Ultrasound-mediated reaction of intermediates with hydrazine hydrate in ethanol (30 minutes vs. 12 hours conventionally).
  • Ketone Coupling : Microwave-assisted condensation of 3,4-dimethoxyacetophenone with the benzothiazine intermediate (150°C, 20 minutes, yield: 78%).

Advantages :

  • 40% reduction in total synthesis time.
  • Improved purity (≥95% by HPLC).

Catalytic Methods for Enhanced Regioselectivity

Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig Amination : Introduces the benzodioxol-5-yl group using Pd(OAc)₂/Xantphos catalyst (toluene, 110°C, yield: 82%).
  • Negishi Coupling : For aryl-aryl bond formation between benzothiazine and dimethoxyphenyl segments (ZnCl₂, Pd(PPh₃)₄, THF).

Cesium Carbonate-Mediated Alkylation

  • N-Alkylation : Cesium carbonate in dimethyl sulfoxide (DMSO) at 120°C facilitates selective alkylation at the benzothiazine nitrogen.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield crystalline product (purity: 98–99%).

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzodioxole protons at δ 5.95–6.05 ppm).
  • IR Spectroscopy : Sulfone S=O stretches at 1320–1290 cm⁻¹.
  • X-ray Crystallography : Resolves spatial arrangement of the methanone group (C=O bond length: 1.21 Å).

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Multi-Step Organic 65–70 48–60 95–97 Scalability
Microwave-Assisted 75–78 6–8 98–99 Rapid synthesis
Catalytic Coupling 80–82 24–30 97–98 Regioselectivity

Challenges and Optimization Strategies

Byproduct Formation

  • Sulfone Over-Oxidation : Controlled H₂O₂/acetic acid stoichiometry prevents undesired sulfonic acid derivatives.
  • Dimethoxyphenyl Isomerization : Low-temperature acylation (0°C) minimizes ketone rearrangement.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility of intermediates but require rigorous drying.

Q & A

Q. What is the structural significance of the benzothiazine core and methoxyphenyl substituents in this compound?

The compound features a benzothiazine core modified with 1,3-benzodioxole and 3,4-dimethoxyphenyl groups. The sulfone group (1,1-dioxide) enhances electrophilicity, potentially improving interactions with biological targets like enzymes or receptors. Methoxy groups increase lipophilicity, influencing bioavailability and membrane permeability. Structural analogs (e.g., fluorinated derivatives) show that substituent positioning (e.g., para vs. meta methoxy) significantly impacts activity profiles .

Methodological Insight :

  • Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects of substituents.
  • Compare LogP values (via HPLC) with analogs to assess hydrophobicity-driven bioactivity differences.

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

Synthesis involves multi-step reactions:

  • Step 1 : Construct the benzothiazine core via cyclization of aromatic aldehydes and thioamide precursors under acidic conditions.
  • Step 2 : Introduce the 1,3-benzodioxol-5-yl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Sulfonation (using SO₃ or chlorosulfonic acid) to form the 1,1-dioxide moiety.
  • Step 4 : Couple with 3,4-dimethoxyphenylmethanone via Friedel-Crafts acylation.

Critical Parameters :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor reaction progress using LC-MS to avoid byproducts like over-sulfonated derivatives .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays.
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Validation :

  • Compare results with positive controls (e.g., doxorubicin for anticancer, indomethacin for anti-inflammatory).
  • Use dose-response curves to assess potency gradients .

Advanced Research Questions

Q. How do structural modifications influence the compound’s mechanism of action in kinase inhibition?

The 3,4-dimethoxyphenyl group may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Fluorine substitution at position 6 (as in analog C24H₁₈F₂NO₆S) enhances binding affinity due to halogen bonding.

Experimental Design :

  • Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify targets.
  • Use molecular docking (AutoDock Vina) to map interactions between methoxy groups and hydrophobic kinase domains.
  • Validate with mutagenesis studies (e.g., alanine scanning of kinase residues) .

Q. What strategies resolve contradictions in SAR data for benzothiazine derivatives?

Discrepancies arise from substituent positioning (Table 1):

Compound ModificationObserved ActivityReference
4-(3-Methoxyphenyl) substituentModerate COX-2 inhibition (IC₅₀ 8 µM)
4-(4-Methoxyphenyl) substituentEnhanced anticancer activity (IC₅₀ 2 µM)
6-Fluoro substitution10× potency increase in kinase assays

Resolution Approach :

  • Conduct QSAR modeling to quantify electronic (Hammett σ) and steric (Taft ES) parameters.
  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across analogs .

Q. How can researchers address experimental limitations in stability studies under physiological conditions?

The compound may degrade in aqueous media due to hydrolytic cleavage of the benzodioxole ring.

Mitigation Strategies :

  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring.
  • Formulate with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis.
  • Perform LC-HRMS to identify degradation products (e.g., catechol derivatives) .

Q. What advanced techniques validate the compound’s target engagement in vivo?

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins.
  • PET Imaging : Synthesize a ¹⁸F-labeled derivative for biodistribution and target occupancy studies.
  • Thermal Shift Assay (TSA) : Monitor protein melting shifts in cell lysates post-treatment .

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